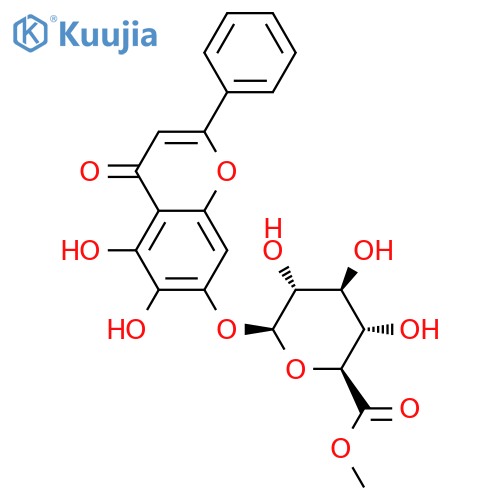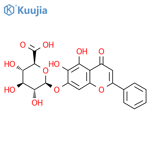An efficient, scalable approach to hydrolyze flavonoid glucuronides via activation of glycoside bond
,
Tetrahedron,
2017,
73(14),
1895-1903


